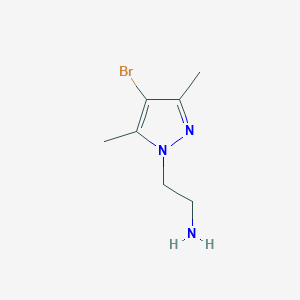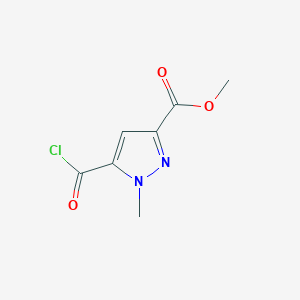
2-(2,3-Dichlorophenoxy)acetonitrile
Overview
Description
2-(2,3-Dichlorophenoxy)acetonitrile is a chemical compound with the CAS Number: 39960-01-5. It has a molecular weight of 202.04 and is typically stored at room temperature . It is usually in the form of a powder .
Synthesis Analysis
The synthesis of this compound and its derivatives involves the addition of aromatic amines . The target products were obtained in 58-72% yield . The structure of the obtained compounds was reliably proven through 1H and 13C NMR spectroscopy data .Molecular Structure Analysis
The molecular formula of this compound is C8H5Cl2NO . The structure of the compound was confirmed through 1H and 13C NMR spectroscopy data .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 202.04 .Scientific Research Applications
Environmental Monitoring and Remediation
- Detection and Analysis in Soil and Water: Rapid and efficient methods have been developed for detecting chlorophenoxy herbicides, like 2,4-D, in environmental samples. For instance, a modified Soxhlet apparatus using HPLC with UV detection has been applied for the determination of 2,4-D in soil samples, highlighting its utility in environmental monitoring and pollution assessment (Kashyap et al., 2005). Additionally, pressurized liquid extraction (PLE) with acetonitrile has been used for the recovery of chlorophenols in leather, showcasing a method for detecting biocides in industrial materials (Favaro et al., 2008).
Chemical Synthesis and Analysis
- Synthesis of Bioactive Compounds: Research on the synthesis of derivatives of isatins and the evaluation of their antioxidant activity has leveraged compounds like 2-(2,3-Dichlorophenoxy)acetonitrile, illustrating the potential for creating new, biologically active molecules (Karami Hezarcheshmeh & Azizian, 2021).
- Herbicide and Plant Growth Regulator Applications: New ionic liquids containing the (2,4-dichlorophenoxy)acetate anion have been synthesized and evaluated for their potential as herbicides and plant growth regulators. These compounds exhibited higher biological activity compared to conventional herbicides and regulators, demonstrating the versatility of chlorophenoxy derivatives in agricultural science (Pernak et al., 2013).
Photophysical and Electrochemical Studies
- Photoelectrochemical Properties: The photoelectrochemical reductions of chlorophenols have been studied in acetonitrile solution, providing insights into green routes for dechlorination based on photons and electricity. This research suggests applications in environmental remediation and the development of green chemistry protocols (Davies et al., 2002).
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-d), act as synthetic auxins . Auxins are plant hormones that regulate various aspects of plant growth and development . Therefore, it is plausible that 2-(2,3-Dichlorophenoxy)acetonitrile may interact with similar targets.
Mode of Action
It is known that similar compounds, like 2,4-d, mimic natural auxins at the molecular level . They cause abnormal growth, senescence, and plant death . It is possible that this compound may have a similar mode of action.
Biochemical Pathways
Similar compounds like 2,4-d are known to affect various physiological processes, including cell elongation, cell division, and differentiation . Therefore, it is plausible that this compound may affect similar biochemical pathways.
Pharmacokinetics
Similar compounds like 2,4-d are known to be highly soluble in water, volatile, and have a low potential to leach to groundwater . Therefore, it is plausible that this compound may have similar pharmacokinetic properties.
Result of Action
Similar compounds like 2,4-d are known to cause abnormal growth, senescence, and plant death . Therefore, it is plausible that this compound may have similar effects.
Action Environment
Similar compounds like 2,4-d are known to be non-persistent in soil but may persist in aquatic systems under certain conditions . Therefore, it is plausible that environmental factors may similarly influence the action of this compound.
Future Directions
The future directions for 2-(2,3-Dichlorophenoxy)acetonitrile research could involve further exploration of its potential as an anti-inflammatory agent, given its ability to selectively inhibit the COX-2 enzyme . Further studies could also focus on the synthesis of new derivatives of this compound .
Biochemical Analysis
Biochemical Properties
2-(2,3-Dichlorophenoxy)acetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes such as manganese peroxidase and lignin peroxidase, which are involved in oxidative reactions . These interactions are crucial for the compound’s role in biochemical pathways, influencing the activity and stability of these enzymes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the levels of endogenous hormones and delay fruit senescence by modifying the expression of stress defense genes and proteins . This indicates its potential impact on cellular signaling and metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to interact with the active site of enzymes, such as manganese peroxidase and lignin peroxidase, leading to the formation of stable enzyme-substrate complexes . This interaction can result in the inhibition or activation of these enzymes, thereby influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions . Its long-term effects on cellular function, observed in in vitro and in vivo studies, indicate potential changes in cellular metabolism and gene expression over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing stress defense mechanisms and delaying senescence . At higher doses, it may cause toxic or adverse effects, including enzyme inhibition and disruption of cellular metabolism . These threshold effects are crucial for determining the safe and effective dosage of the compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as manganese peroxidase and lignin peroxidase, which play a role in oxidative reactions . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, affecting its overall bioavailability and activity . Understanding these transport mechanisms is essential for optimizing the compound’s use in different applications.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s effectiveness in various biochemical pathways and cellular processes.
properties
IUPAC Name |
2-(2,3-dichlorophenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPZBISRQJRUIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001294975 | |
| Record name | 2-(2,3-Dichlorophenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001294975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39960-01-5 | |
| Record name | 2-(2,3-Dichlorophenoxy)acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39960-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,3-Dichlorophenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001294975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[(2,3-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B1342723.png)




![5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1342759.png)

